

Technical Support Center: Stabilizing Sorbitan Laurate Emulsions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sorbitan laurate*

Cat. No.: *B1209128*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in **Sorbitan laurate** emulsions.

Frequently Asked Questions (FAQs)

Q1: What is **Sorbitan laurate** and why is it used in emulsions?

Sorbitan laurate (also known as Span 20) is a non-ionic surfactant derived from sorbitol and lauric acid.^{[1][2]} It is a lipophilic (oil-loving) emulsifier with a Hydrophile-Lipophile Balance (HLB) value of 8.6.^[1] Due to this HLB value, it is particularly effective for creating water-in-oil (W/O) emulsions and is often used as a co-emulsifier in combination with higher HLB surfactants to stabilize oil-in-water (O/W) emulsions.^[1] Its mildness and biodegradability make it a popular choice in pharmaceutical and cosmetic formulations.^[2]

Q2: What are the primary causes of phase separation in my **Sorbitan laurate** emulsion?

Phase separation in emulsions is a sign of instability. The most common mechanisms are:

- Creaming or Sedimentation: The oil droplets rise to the top (creaming) or settle at the bottom (sedimentation) due to density differences between the oil and water phases. This is often reversible.^[3]

- Flocculation: Droplets clump together without merging, which can be a precursor to coalescence. This can sometimes be reversed with gentle agitation.[3]
- Coalescence: Droplets merge to form larger droplets, leading to irreversible phase separation.[3]
- Ostwald Ripening: Smaller droplets dissolve and redeposit onto larger ones, leading to an increase in the average droplet size over time.

The root causes for these phenomena often relate to an improper formulation or process, including an incorrect HLB of the emulsifier system, insufficient mixing, or inappropriate viscosity.[4]

Q3: How can I select the right co-emulsifier to use with **Sorbitan Laurate**?

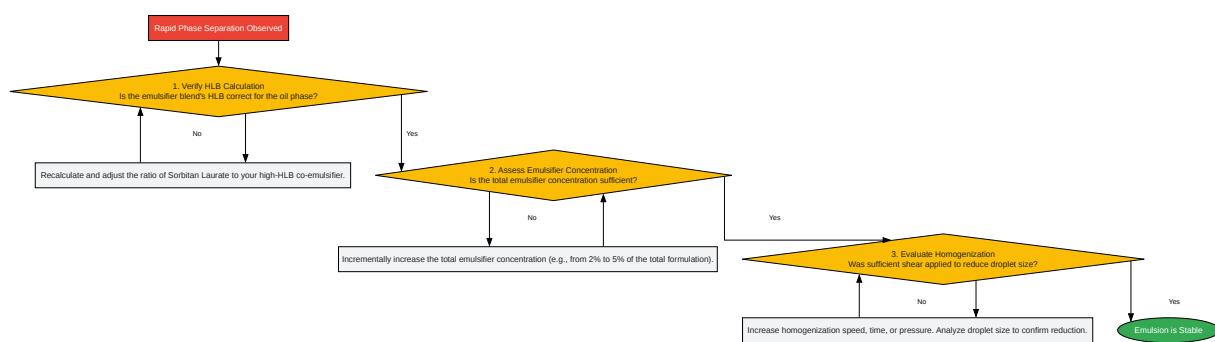
Since **Sorbitan Laurate** has a relatively low HLB of 8.6, it is often paired with a high-HLB emulsifier (like a polysorbate, e.g., Polysorbate 20 or Tween 20) to achieve the required HLB for a stable O/W emulsion.[1] The goal is to match the HLB of your emulsifier blend to the "required HLB" of the oil phase. You can calculate the required HLB of your emulsifier blend using the following formula:

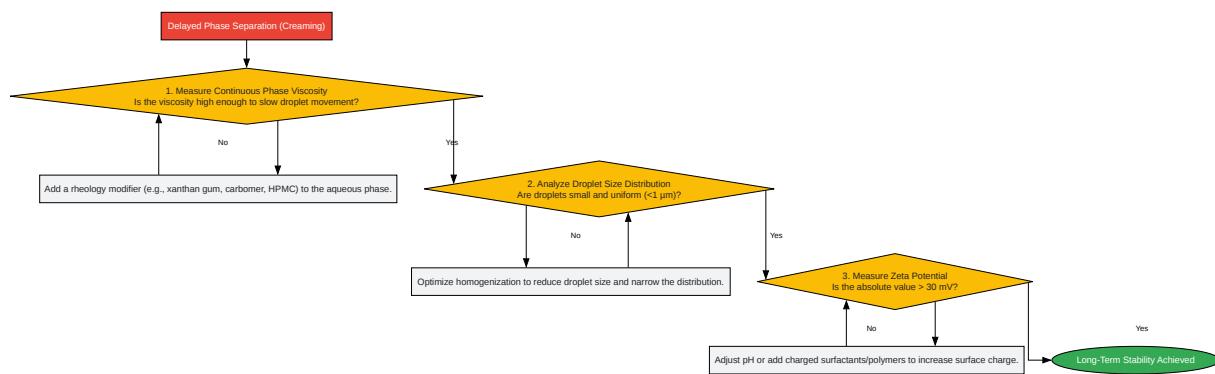
$$\text{HLB}_{\text{blend}} = (f_A * \text{HLB}_A) + (f_B * \text{HLB}_B)$$

Where:

- f_A and f_B are the weight fractions of emulsifier A (e.g., **Sorbitan Laurate**) and emulsifier B (e.g., a polysorbate).
- HLB_A and HLB_B are their respective HLB values.

By adjusting the ratio of the two emulsifiers, you can fine-tune the HLB of your system to match the requirements of your specific oil phase.


Troubleshooting Guide: Preventing Phase Separation


This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Immediate or Rapid Phase Separation After Preparation

If your emulsion separates into distinct oil and water layers shortly after you stop mixing, it is a sign of fundamental instability.

Troubleshooting Workflow for Rapid Phase Separation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sorbitan Laurate | Cosmetic Ingredients Guide [ci.guide]
- 2. specialchem.com [specialchem.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. thecosmeticformulator.com [thecosmeticformulator.com]
- To cite this document: BenchChem. [Technical Support Center: Stabilizing Sorbitan Laurate Emulsions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209128#how-to-prevent-phase-separation-in-sorbitan-laurate-emulsions\]](https://www.benchchem.com/product/b1209128#how-to-prevent-phase-separation-in-sorbitan-laurate-emulsions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com